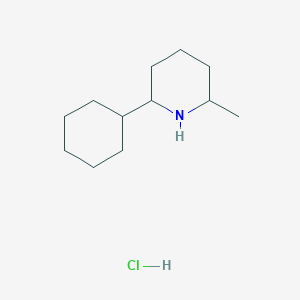

2-Cyclohexyl-6-methylpiperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Kinetics

2-Cyclohexyl-6-methylpiperidine hydrochloride is structurally related to Mannich base compounds, which have been studied for their hydrolysis behavior in buffered aqueous solutions. The hydrolysis of these compounds involves specific acid and general base catalyzed reactions, leading to the formation of hydrolytic products such as N-phenylpiperazine and a rearranged dimer of 2-methylenecyclohexanone. This reaction showcases the compound's potential in understanding reaction kinetics and mechanisms in organic synthesis (Koshy & Mitchner, 1964).

Molecular Structure and Crystallography

Research on similar compounds, like the N-methylpiperidine betaine hemiprotonated dimers, reveals intricate molecular structures with short hydrogen bonds. These studies highlight the influence of counter-ions like halide anions on the molecular configuration, offering insights into how 2-Cyclohexyl-6-methylpiperidine hydrochloride might interact in different chemical environments and the potential applications in designing new molecular materials (Szafran et al., 2005).

Radical Cyclization Reactions

Compounds structurally related to 2-Cyclohexyl-6-methylpiperidine hydrochloride have been utilized in radical cyclization reactions to synthesize complex organic frameworks like spiro[2H-indole-2-cyclohexan]-3(1H)-imines. These reactions underscore the potential application of 2-Cyclohexyl-6-methylpiperidine hydrochloride in facilitating novel cyclization reactions, which are pivotal in organic synthesis and the development of new pharmaceuticals (Sulsky et al., 1999).

Enzymatic Reduction and Chiral Synthesis

The enzymatic reduction of β-keto amides derived from compounds like 2-Cyclohexyl-6-methylpiperidine has been explored as a potential methodology for chiral synthesis. This process highlights the compound's applicability in asymmetric synthesis and resolution techniques, which are crucial in the production of enantiomerically pure pharmaceuticals (Saxon, Leisch, & Hudlický, 2008).

Material Science and Polymer Chemistry

The compound's structural analogs have been investigated for their roles in polymer chemistry, particularly in the synthesis of specific polymers through radical-promoted cationic polymerization. These studies offer insights into how 2-Cyclohexyl-6-methylpiperidine hydrochloride could be utilized in the development of new materials with tailored properties (Durmaz, Moszner, & Yagcı, 2008).

Propriétés

IUPAC Name |

2-cyclohexyl-6-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11;/h10-13H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXIWYRUWCQVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-6-methylpiperidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

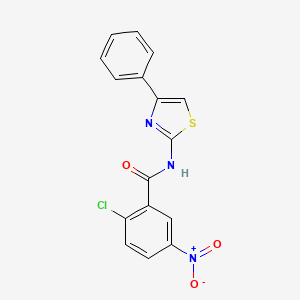

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

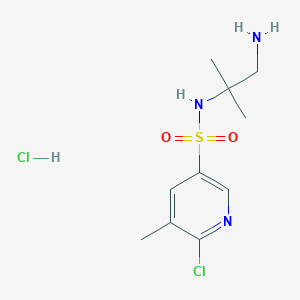

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

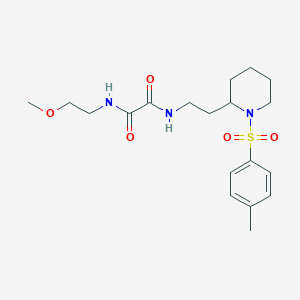

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)

![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)